6β-ヒドロキシノレチンドロン

説明

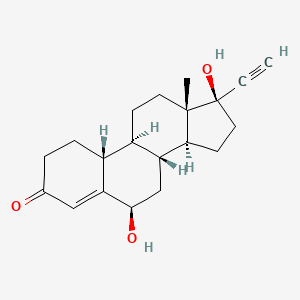

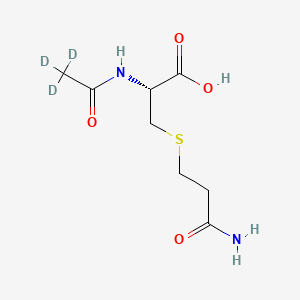

6beta-Hydroxy Norethindrone is a synthetic steroidal compound derived from norethindrone, a well-known progestin used in hormonal contraceptives and hormone replacement therapy. This compound is characterized by the presence of a hydroxyl group at the 6-beta position, which differentiates it from its parent compound, norethindrone.

科学的研究の応用

6beta-Hydroxy Norethindrone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the development of pharmaceutical products and as a reference standard in analytical chemistry.

作用機序

Target of Action

6beta-Hydroxy Norethindrone is a metabolite of Norethindrone . Norethindrone is a synthetic second-generation progestin . It primarily targets the progesterone receptors in the body . These receptors play a crucial role in regulating ovulation and menstruation .

Mode of Action

Norethindrone works by suppressing ovulation, thickening cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and altering the endometrium . It also leads to atrophy of the endometrial tissue .

Biochemical Pathways

The primary biochemical pathway affected by Norethindrone is the hormonal regulation of the menstrual cycle . By interacting with progesterone receptors, it influences the levels and activity of various hormones involved in this cycle .

Pharmacokinetics

Norethindrone is rapidly absorbed and undergoes hepatic reduction and conjugation . It is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The action of Norethindrone results in the prevention of pregnancy by stopping a woman’s egg from fully developing each month . The egg can no longer accept a sperm and fertilization (pregnancy) is prevented . It is also used to treat menstrual disorders, endometriosis, and abnormal vaginal bleeding caused by a hormone imbalance .

Action Environment

The action, efficacy, and stability of Norethindrone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and effectiveness due to potential drug-drug interactions . Furthermore, individual variations such as genetic factors, age, and overall health status can also influence its action .

生化学分析

Biochemical Properties

6beta-Hydroxy Norethindrone is a synthetic progestin, similar to Norethisterone . It exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes . The target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Cellular Effects

It is known that Norethisterone, a similar compound, has pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Norethisterone also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Molecular Mechanism

It is likely to be similar to that of Norethisterone, which binds to progesterone receptors in target cells, leading to downstream changes in target genes .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored at 4° C . Its melting point is between 180-183° C .

Metabolic Pathways

Norethisterone, a similar compound, is extensively metabolized, primarily in the liver, to a number of metabolites via partial and total reduction of its A-ring .

Transport and Distribution

It is known that Norethisterone, a similar compound, is transported between cells or tissues and also systemically in whole plants .

Subcellular Localization

It is known that Norethisterone, a similar compound, is ubiquitous in plant cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy Norethindrone typically involves the hydroxylation of norethindrone. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of 6beta-Hydroxy Norethindrone may involve the use of biocatalysts or microbial fermentation processes to achieve selective hydroxylation. These methods are often preferred due to their higher specificity and environmentally friendly nature compared to traditional chemical synthesis.

Types of Reactions:

Oxidation: 6beta-Hydroxy Norethindrone can undergo further oxidation to form ketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form 6beta-hydroxy derivatives with different stereochemistry.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of 6-keto norethindrone or 6-carboxy norethindrone.

Reduction: Formation of 6beta-hydroxy derivatives with altered stereochemistry.

Substitution: Formation of 6-substituted norethindrone derivatives.

類似化合物との比較

Norethindrone: The parent compound, widely used in contraceptives and hormone therapy.

Norethindrone Acetate: An esterified form of norethindrone with improved pharmacokinetic properties.

6alpha-Hydroxy Norethindrone: A stereoisomer with a hydroxyl group at the 6-alpha position.

Uniqueness: 6beta-Hydroxy Norethindrone is unique due to its specific hydroxylation at the 6-beta position, which can influence its pharmacological properties and receptor interactions. This structural modification may result in different metabolic pathways and biological activities compared to its analogs.

特性

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQVEAZNZIVHW-BHJGDWCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857706 | |

| Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51724-44-8 | |

| Record name | 6beta-Hydroxynorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051724448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYNORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSA95YG2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)